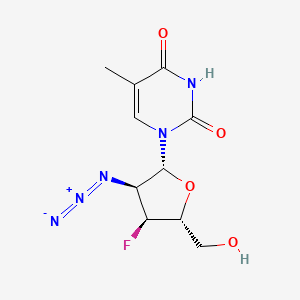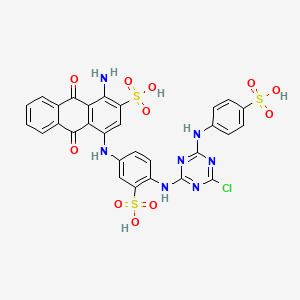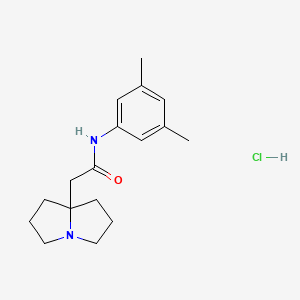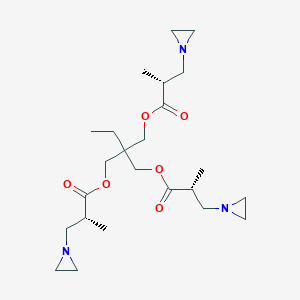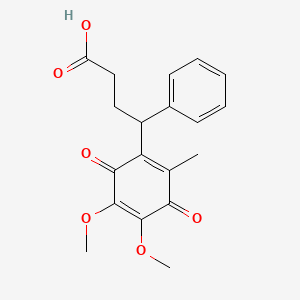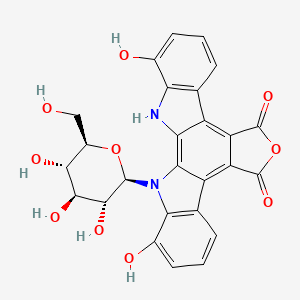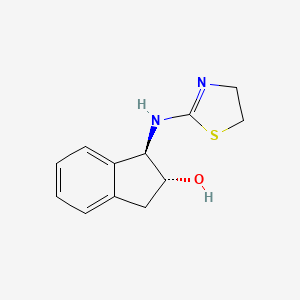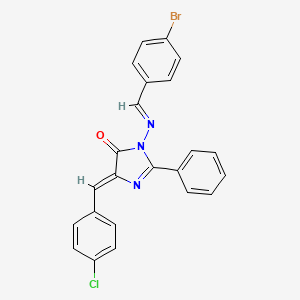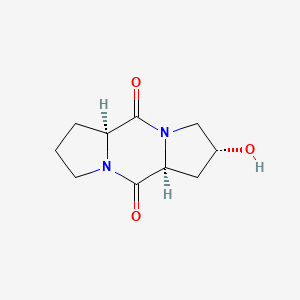
Cyclic-prolyl-hydroxyproline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclic-prolyl-hydroxyproline is a bioactive peptide derived from collagen. It is a cyclic dipeptide consisting of proline and hydroxyproline, which are amino acids commonly found in collagen. This compound has gained attention due to its potential health benefits, particularly in skin and joint health .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclic-prolyl-hydroxyproline can be synthesized from linear prolyl-hydroxyproline by heating it under alkaline conditions. Specifically, linear prolyl-hydroxyproline is heated in a 0.02 M ammonia solution at 50°C overnight .
Industrial Production Methods: The industrial production of this compound typically involves the enzymatic hydrolysis of collagen to produce linear prolyl-hydroxyproline, followed by the cyclization process under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Cyclic-prolyl-hydroxyproline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxyproline derivatives, while reduction may yield proline derivatives .
Scientific Research Applications
Cyclic-prolyl-hydroxyproline has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide cyclization and stability.
Biology: It is studied for its role in collagen metabolism and its potential effects on skin and joint health.
Medicine: It is investigated for its potential therapeutic effects in conditions such as osteoarthritis and skin aging.
Industry: It is used in the production of collagen-based supplements and cosmetics
Mechanism of Action
Cyclic-prolyl-hydroxyproline exerts its effects by interacting with specific molecular targets and pathways. It has been shown to enhance the growth rate of skin fibroblasts, which are cells that produce collagen and other extracellular matrix components. This effect is thought to be mediated by the activation of signaling pathways involved in cell proliferation and collagen synthesis .
Comparison with Similar Compounds
Prolyl-hydroxyproline: A linear dipeptide with similar bioactive properties.
Hydroxyproline: An amino acid found in collagen, known for its role in collagen stability.
Proline: An amino acid that is a precursor to hydroxyproline and is involved in collagen synthesis.
Uniqueness: Cyclic-prolyl-hydroxyproline is unique due to its cyclic structure, which enhances its stability and bioactivity compared to its linear counterparts. This structural feature allows it to interact more effectively with biological targets and exert its beneficial effects .
Properties
CAS No. |
36099-80-6 |
|---|---|
Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(3S,5R,9S)-5-hydroxy-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione |
InChI |
InChI=1S/C10H14N2O3/c13-6-4-8-10(15)11-3-1-2-7(11)9(14)12(8)5-6/h6-8,13H,1-5H2/t6-,7+,8+/m1/s1 |
InChI Key |
NUWIAVSANIAUAA-CSMHCCOUSA-N |
Isomeric SMILES |
C1C[C@H]2C(=O)N3C[C@@H](C[C@H]3C(=O)N2C1)O |
Canonical SMILES |
C1CC2C(=O)N3CC(CC3C(=O)N2C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


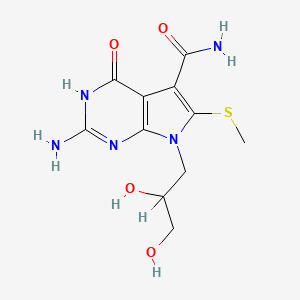
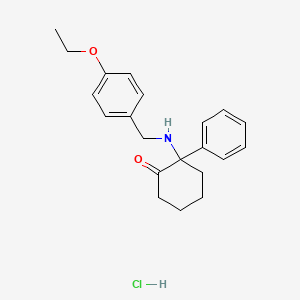
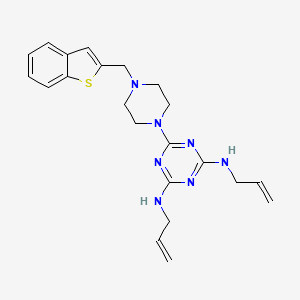
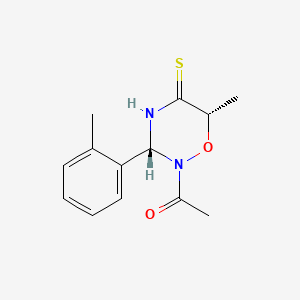
![3-[[4-[[Diamino(phenylazo)phenyl]azo]-1-naphthyl]azo]-N,N,N-trimethylanilinium chloride](/img/structure/B12783285.png)
